molecular formula C7H11NO2 B14871581 Ethyl but-3-yn-1-ylcarbamate CAS No. 14044-61-2

Ethyl but-3-yn-1-ylcarbamate

Cat. No.: B14871581
CAS No.: 14044-61-2
M. Wt: 141.17 g/mol
InChI Key: PQKRPMFZFRHVNP-UHFFFAOYSA-N
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Description

Ethyl but-3-yn-1-ylcarbamate is an organic compound with the molecular formula C9H15NO2 It is a carbamate derivative, characterized by the presence of an ethyl group, a but-3-yn-1-yl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl but-3-yn-1-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with but-3-yn-1-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a base to facilitate the formation of the carbamate linkage .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl but-3-yn-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines .

Scientific Research Applications

Ethyl but-3-yn-1-ylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl but-3-yn-1-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, alteration of metabolic processes, and interaction with cellular receptors

Properties

CAS No.

14044-61-2

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

ethyl N-but-3-ynylcarbamate

InChI

InChI=1S/C7H11NO2/c1-3-5-6-8-7(9)10-4-2/h1H,4-6H2,2H3,(H,8,9)

InChI Key

PQKRPMFZFRHVNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC#C

Origin of Product

United States

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